molecular formula C15H10N2 B14370885 Propanedinitrile, [1,1'-biphenyl]-4-yl- CAS No. 92427-54-8

Propanedinitrile, [1,1'-biphenyl]-4-yl-

Cat. No.: B14370885
CAS No.: 92427-54-8
M. Wt: 218.25 g/mol
InChI Key: VGRMTZIIZROJRF-UHFFFAOYSA-N
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Description

The compound’s structure consists of a central malononitrile (propanedinitrile) group linked to a biphenyl system, which imparts unique electronic and steric properties. Such compounds are of interest in materials science, organic electronics, and pharmaceutical chemistry due to their π-conjugated systems and electron-withdrawing nitrile groups, which enhance charge-transfer capabilities .

Properties

CAS No.

92427-54-8

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(4-phenylphenyl)propanedinitrile

InChI

InChI=1S/C15H10N2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H

InChI Key

VGRMTZIIZROJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, [1,1’-biphenyl]-4-yl- can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobiphenyl with malononitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of propanedinitrile, [1,1’-biphenyl]-4-yl- often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedinitrile, [1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanedinitrile, [1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propanedinitrile derivatives vary significantly based on substituents attached to the aromatic or aliphatic backbone. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
Propanedinitrile, [[4-[bis(4-methylphenyl)amino]phenyl]methylene] C₂₄H₁₈N₄ Bis(4-methylphenyl)amino group ~366.4 (calculated) 151986-06-0 Electron-transport materials, OLEDs
[1,1'-Biphenyl]-4-amine, N-[[4-(dimethylamino)phenyl]methylene] C₂₁H₂₀N₂ Dimethylamino and biphenyl groups 300.16 Not provided Potential use in optoelectronics
Propanedinitrile, 2-[1-(4-methoxyphenyl)-4-piperidinylidene] C₁₅H₁₅N₃O Methoxyphenyl and piperidinylidene groups 253.3 120883-66-1 Intermediate in pharmaceutical synthesis
Propanedinitrile, [(2E)-1-ethyl-2-butenyl]methyl C₁₀H₁₄N₂ Aliphatic chain with ethyl and butenyl ~162.2 (calculated) 832720-98-6 Specialty chemicals, agrochemicals

Key Observations :

  • Electronic Properties : The biphenyl-substituted propanedinitrile (target compound) is expected to exhibit stronger π-conjugation and lower bandgap compared to aliphatic analogs like Propanedinitrile, [(2E)-1-ethyl-2-butenyl]methyl, due to the aromatic system .
  • Solubility : Derivatives with polar groups (e.g., methoxy in C₁₅H₁₅N₃O) show enhanced solubility in organic solvents compared to purely aromatic systems .
  • Applications : Biphenyl-based dinitriles are prioritized in optoelectronic devices, whereas aliphatic derivatives are more common in synthetic intermediates .
Stability and Thermal Behavior
  • Thermal Stability : Biphenyl-containing dinitriles (e.g., C₂₄H₁₈N₄) typically exhibit higher thermal stability (>250°C) due to rigid aromatic frameworks, whereas aliphatic derivatives (e.g., C₁₀H₁₄N₂) degrade at lower temperatures (~150°C) .
  • Photostability : Electron-withdrawing nitrile groups in biphenyl derivatives reduce photodegradation, making them suitable for long-term applications in light-emitting devices .

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